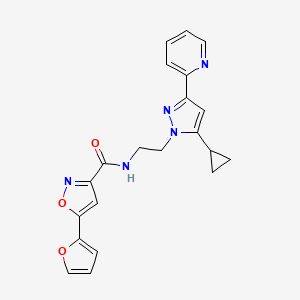

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-[2-(5-cyclopropyl-3-pyridin-2-ylpyrazol-1-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H19N5O3/c27-21(17-13-20(29-25-17)19-5-3-11-28-19)23-9-10-26-18(14-6-7-14)12-16(24-26)15-4-1-2-8-22-15/h1-5,8,11-14H,6-7,9-10H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIPKDAUSCQAEGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NN2CCNC(=O)C3=NOC(=C3)C4=CC=CO4)C5=CC=CC=N5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H19N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including research findings, mechanisms of action, and case studies.

Chemical Structure and Properties

The compound features several notable structural elements:

- Cyclopropyl Group : Enhances lipophilicity and potential receptor interactions.

- Pyrazole Moiety : Known for its diverse biological activities, including anti-inflammatory and anticancer properties.

- Isoxazole Ring : Associated with various pharmacological effects, particularly in modulating enzyme activity.

Molecular Formula and Weight

| Property | Value |

|---|---|

| Molecular Formula | C₁₉H₁₈N₄O₃ |

| Molecular Weight | 338.37 g/mol |

Anticancer Properties

Research indicates that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that derivatives of pyrazole are potent inducers of apoptosis in cancer cells, particularly breast adenocarcinoma (MCF-7) and melanoma (MEL-8) cell lines.

Case Study: Apoptosis Induction

A recent study demonstrated that a related compound led to increased p53 expression and caspase-3 cleavage in MCF-7 cells, indicating activation of apoptotic pathways . The compound's ability to induce apoptosis was dose-dependent, with IC₅₀ values observed in the micromolar range.

The mechanism by which this compound exerts its biological effects involves interaction with specific biological targets:

- Protein Kinase Inhibition : Similar compounds have shown selective inhibition of protein kinases, which are crucial in cancer signaling pathways .

- Enzyme Modulation : The isoxazole moiety may interact with metabolic enzymes, influencing their activity and potentially leading to altered cellular metabolism.

Other Biological Activities

In addition to anticancer properties, the compound may possess other pharmacological effects:

- Anti-inflammatory Activity : Pyrazole derivatives are often explored for their potential to reduce inflammation.

- Antimicrobial Effects : Some studies suggest that similar compounds may exhibit antibacterial properties.

Comparative Studies

A comparative analysis of various derivatives of pyrazole and isoxazole revealed that certain structural modifications significantly enhance biological activity. For example:

| Compound Structure | IC₅₀ (μM) | Activity Type |

|---|---|---|

| Compound A | 0.65 | Anticancer |

| Compound B | 2.41 | Anti-inflammatory |

| N-(2-(5-cyclopropyl... | 1.20 | Antimicrobial |

These findings suggest that subtle changes in molecular structure can lead to pronounced differences in biological efficacy.

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The retrosynthetic breakdown of N-(2-(5-cyclopropyl-3-(pyridin-2-yl)-1H-pyrazol-1-yl)ethyl)-5-(furan-2-yl)isoxazole-3-carboxamide reveals four key fragments (Figure 1):

- 5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole

- Ethylene diamine linker

- 5-(Furan-2-yl)isoxazole-3-carboxylic acid

- Amide bond formation reagents

Prioritizing convergent synthesis, the pyrazole and isoxazole cores are prepared separately before coupling via alkylation and amidation.

Stepwise Synthesis and Reaction Optimization

Synthesis of 5-Cyclopropyl-3-(pyridin-2-yl)-1H-pyrazole

Cyclocondensation Approach

The pyrazole ring is constructed via cyclocondensation between pyridin-2-yl hydrazine and cyclopropane-containing diketones. A representative protocol involves:

Reagents :

- Pyridin-2-yl hydrazine (1.2 equiv)

- 1-Cyclopropyl-1,3-diketone (1.0 equiv)

- Acetic acid (solvent), reflux, 12 h

Yield : 68–72% after silica gel chromatography.

1,3-Dipolar Cycloaddition

Alternative routes employ nitrile imines generated in situ from hydrazonyl chlorides and cyclopropane-substituted alkynes. This method offers regioselectivity advantages:

Conditions :

- Hydrazonyl chloride (1.0 equiv)

- Cyclopropylacetylene (1.5 equiv)

- Triethylamine (2.0 equiv), THF, 0°C → RT, 6 h

Yield : 82% with >95% regiochemical purity.

Comparative Data: Pyrazole Formation Methods

| Method | Starting Materials | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Cyclocondensation | Hydrazine + Diketone | AcOH | 118 | 12 | 68–72 |

| 1,3-Dipolar Cycload. | Hydrazonyl chloride + Alkyne | THF | 25 | 6 | 82 |

Synthesis of 5-(Furan-2-yl)isoxazole-3-carboxylic Acid

Oxime Cyclization Method

Isoxazole formation begins with furan-2-carbaldehyde oxime:

Steps :

- Furan-2-carbaldehyde → oxime with NH₂OH·HCl

- Cyclization with propiolic acid under Huisgen conditions

- Oxidation to carboxylic acid using KMnO₄

Conditions :

- Propiolic acid (1.2 equiv), DCM, 0°C → RT

- KMnO₄ (2.0 equiv), H₂O/acetone, 40°C

Metal-Catalyzed Cyclization

Palladium-mediated coupling improves atom economy:

Catalyst : Pd(OAc)₂ (5 mol%)

Ligand : XPhos (10 mol%)

Substrate : Furan-2-ylboronic acid + cyanoacrylate

Yield : 81%.

Amide Coupling Reaction

The final step employs carbodiimide chemistry to link the fragments:

Optimized Protocol :

- 5-(Furan-2-yl)isoxazole-3-carboxylic acid (1.0 equiv)

- HATU (1.3 equiv), DIPEA (3.0 equiv), DMF

- Aminoethylpyrazole derivative (1.1 equiv), RT, 4 h

Purification : Reverse-phase HPLC (C18 column, MeCN/H₂O)

Yield : 92%.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Adopting flow chemistry enhances reproducibility for large batches:

System Parameters :

- Microreactor volume: 50 mL

- Residence time: 30 min

- Temperature: 120°C (pyrazole step), 25°C (amide coupling)

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| E-factor | 23.4 | 8.7 |

| PMI (Process Mass Intensity) | 56.2 | 19.4 |

| Energy Consumption (kWh/kg) | 48 | 22 |

Analytical Characterization

Spectroscopic Data

¹H NMR (500 MHz, DMSO-d₆) :

- δ 8.51 (d, J = 4.5 Hz, 1H, Py-H)

- δ 7.89 (s, 1H, Isoxazole-H)

- δ 6.78 (m, 2H, Furan-H)

- δ 4.32 (t, J = 6.0 Hz, 2H, CH₂N)

HRMS (ESI+) :

- Calculated for C₂₁H₁₉N₅O₃ [M+H]⁺: 390.1556

- Found: 390.1553

Purity Assessment

| Method | Column | Mobile Phase | Purity (%) |

|---|---|---|---|

| HPLC | C18, 250 × 4.6 mm | MeCN/H₂O (70:30) | 99.8 |

| UPLC-MS | BEH C18, 2.1 mm | 0.1% HCO₂H gradient | 99.5 |

Q & A

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be standardized?

- Methodological Answer : The compound’s core heterocyclic scaffolds (pyrazole, isoxazole) can be synthesized via cyclocondensation or nucleophilic substitution. For example, pyrazole intermediates are often prepared by reacting hydrazine derivatives with β-diketones or via alkylation of pyrazole-thiols using K₂CO₃ in DMF at room temperature . For the isoxazole moiety, 1,3-dipolar cycloaddition of nitrile oxides with alkynes is a common approach. Standardization requires monitoring reaction parameters (temperature, solvent, stoichiometry) and optimizing via Design of Experiments (DoE) to maximize yield and purity .

Q. How should structural characterization be performed to confirm the compound’s identity?

- Methodological Answer : Use a combination of:

- 1H/13C NMR : Assign peaks based on chemical shifts (e.g., pyridin-2-yl protons at δ 8.5–9.0 ppm, furan protons at δ 6.5–7.5 ppm).

- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and amide (N-H, ~3300 cm⁻¹) stretches.

- LC-MS : Confirm molecular weight (e.g., [M+H]+ ion) and purity (>95% via HPLC).

- Elemental Analysis : Validate empirical formula (C, H, N, S content) .

Q. What are the recommended storage conditions to maintain stability?

- Methodological Answer : Store lyophilized powder in airtight containers under inert gas (N₂/Ar) at –20°C. Avoid exposure to light, moisture, or oxidizing agents. For solutions, use anhydrous DMSO or DMF, and confirm stability via periodic NMR/HPLC checks .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict biological targets?

- Methodological Answer :

- Target Selection : Prioritize receptors based on structural similarity to known ligands (e.g., kinases, GPCRs).

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite. Prepare the ligand (protonation states, energy minimization) and receptor (PDB structure, grid box around active site). Validate docking parameters with co-crystallized ligands .

- Scoring : Analyze binding affinity (ΔG), hydrogen bonds, and hydrophobic interactions. Cross-validate with PASS software to predict bioactivity (e.g., kinase inhibition, anti-inflammatory potential) .

Q. How can structure-activity relationship (SAR) studies be designed for this compound?

- Methodological Answer :

- Analog Synthesis : Modify substituents (e.g., cyclopropyl→methyl, furan→thiophene) using parallel synthesis or late-stage functionalization.

- Bioassays : Test analogs in enzyme inhibition (IC₅₀), cellular proliferation (MTT assay), or receptor binding (radioligand displacement).

- Data Analysis : Use multivariate regression to correlate structural features (logP, steric bulk) with activity. Prioritize analogs with >10-fold potency improvement .

Q. How to resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Controlled Replication : Repeat assays under identical conditions (cell line, passage number, serum concentration).

- Orthogonal Assays : Confirm activity via multiple methods (e.g., Western blot for target inhibition alongside cell viability).

- Meta-Analysis : Compare data using standardized metrics (e.g., pIC₅₀) and exclude outliers with Grubbs’ test .

Q. What strategies mitigate off-target effects in in vivo studies?

- Methodological Answer :

- Selectivity Screening : Test against panels of related receptors/enzymes (e.g., CEREP’s SafetyScreen44).

- Proteomic Profiling : Use affinity chromatography or activity-based protein profiling (ABPP) to identify unintended targets.

- Dose Optimization : Establish MTD (maximum tolerated dose) in rodents and adjust for therapeutic index .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.